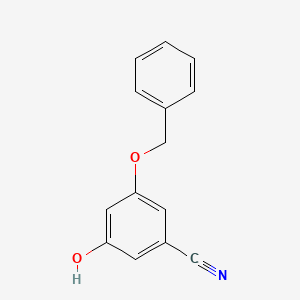

3-Benzyloxy-5-hydroxybenzonitrile

Description

3-Benzyloxy-5-hydroxybenzonitrile (C₁₄H₁₁NO₂) is a benzonitrile derivative featuring a benzyloxy group (-OCH₂C₆H₅) at the 3-position and a hydroxyl group (-OH) at the 5-position of the aromatic ring. This compound is of interest in organic synthesis and pharmaceutical research due to its dual functional groups, which confer unique electronic and steric properties.

Properties

IUPAC Name |

3-hydroxy-5-phenylmethoxybenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c15-9-12-6-13(16)8-14(7-12)17-10-11-4-2-1-3-5-11/h1-8,16H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWMVSRQFQPUFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyloxy-5-hydroxybenzonitrile typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxybenzonitrile and benzyl bromide.

Reaction Conditions: The reaction is carried out under basic conditions using a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF). The reaction mixture is heated to promote the nucleophilic substitution of the hydroxy group with the benzyloxy group.

Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain pure 3-Benzyloxy-5-hydroxybenzonitrile.

Industrial Production Methods: While specific industrial production methods for 3-Benzyloxy-5-hydroxybenzonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems.

Chemical Reactions Analysis

Types of Reactions: 3-Benzyloxy-5-hydroxybenzonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products:

Oxidation: 3-Benzyloxy-5-hydroxybenzaldehyde.

Reduction: 3-Benzyloxy-5-hydroxybenzylamine.

Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

Key Reactions

- Oxidation : Hydroxy group can be oxidized to a carbonyl group.

- Reduction : Nitrile group can be reduced to an amine.

- Substitution : Benzyloxy group can be replaced with other functional groups.

Chemistry

3-Benzyloxy-5-hydroxybenzonitrile serves as an important intermediate in organic synthesis. Its versatile functional groups allow for the development of more complex organic molecules, including pharmaceuticals and agrochemicals. This compound can participate in various chemical reactions, enhancing its utility in synthetic chemistry.

Biology

In biological research, this compound has potential applications in studying enzyme-catalyzed reactions involving nitriles and hydroxyl groups. The presence of these functional groups may facilitate interactions with biological molecules, making it a candidate for further investigation in drug development.

Industry

The compound is utilized in the production of specialty chemicals that require specific properties, such as enhanced solubility or reactivity. Its unique structure allows it to be tailored for particular industrial applications, including the formulation of new materials.

Case Studies and Research Findings

-

Anticonvulsant Activity :

A study demonstrated that derivatives related to 3-Benzyloxy-5-hydroxybenzonitrile exhibited significant anticonvulsant properties across various seizure models. For instance, compounds derived from this structure showed promising results in maximal electroshock seizure tests, indicating potential therapeutic applications for epilepsy treatment . -

Antibacterial Properties :

Research exploring related compounds has revealed antibacterial activity against Gram-positive bacteria. Such findings suggest that modifications to the benzonitrile structure could lead to new antibacterial agents . -

Mechanistic Studies :

Investigations into the mechanism of action have shown that the nitrile group can form hydrogen bonds and coordinate with metal ions, while the hydroxy group can act as a nucleophile. This dual functionality enhances the compound's reactivity and interaction with biological systems .

Mechanism of Action

The mechanism of action of 3-Benzyloxy-5-hydroxybenzonitrile depends on its specific application

Nitrile Group: Can form hydrogen bonds or coordinate with metal ions in catalytic processes.

Hydroxy Group: Can participate in hydrogen bonding and act as a nucleophile in chemical reactions.

Benzyloxy Group: Can enhance the lipophilicity of the molecule, affecting its solubility and interaction with biological membranes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 3-Benzyloxy-5-hydroxybenzonitrile and analogous compounds:

Solubility and Physicochemical Properties

- Lipophilicity : 3-Benzyloxy-5-hydroxybenzonitrile exhibits higher logP (~2.8) compared to 3-chloro-5-hydroxybenzonitrile (logP ~1.5) due to the benzyloxy group .

- Polarity: The hydroxyl group in 3-Benzyloxy-5-hydroxybenzonitrile increases aqueous solubility slightly compared to non-hydroxylated analogs like 3-Chlorobenzonitrile .

Data Table: Comparative Overview

| Property | 3-Benzyloxy-5-hydroxybenzonitrile | 3-Chloro-5-hydroxybenzonitrile | 3-Bromo-4-hydroxy-5-methoxybenzonitrile |

|---|---|---|---|

| Molecular Weight | 237.25 g/mol | 153.57 g/mol | 256.07 g/mol |

| Key Functional Groups | -OH, -OCH₂C₆H₅ | -OH, -Cl | -Br, -OH, -OCH₃ |

| Solubility in DMSO | High | Moderate | Moderate |

| Reactivity | Deprotection, acetylation | Nucleophilic substitution | Halogen bonding, cross-coupling |

Biological Activity

3-Benzyloxy-5-hydroxybenzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

3-Benzyloxy-5-hydroxybenzonitrile features a hydroxyl group and a benzyloxy substituent on a benzonitrile backbone. Its structure can be represented as follows:

This compound's unique structure contributes to its biological activity, particularly in interactions with various molecular targets.

The biological activity of 3-Benzyloxy-5-hydroxybenzonitrile is primarily attributed to its ability to modulate specific signaling pathways and target proteins. Research indicates that it may influence the following mechanisms:

- Inhibition of Kinases : Preliminary studies suggest that this compound can inhibit certain kinases involved in cancer progression, thereby reducing cell proliferation and inducing apoptosis in cancer cell lines.

- Interaction with Receptors : The benzyloxy group enhances lipophilicity, allowing for better interaction with hydrophobic regions of receptors and enzymes, potentially modulating their activity.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of 3-Benzyloxy-5-hydroxybenzonitrile. In vitro experiments show that it can induce apoptosis in various cancer cell lines. For instance, a study on hepatocellular carcinoma (HCC) cells revealed that treatment with this compound led to significant reductions in cell viability and motility, suggesting its potential as an anti-metastatic agent .

Table 1: Effects of 3-Benzyloxy-5-hydroxybenzonitrile on Cancer Cell Lines

| Cell Line | IC50 (µM) | Effect on Cell Viability | Mechanism of Action |

|---|---|---|---|

| Huh7 (HCC) | 25 | Significant reduction | Induction of apoptosis |

| MCF-7 (Breast) | 30 | Moderate reduction | Cell cycle arrest |

| A549 (Lung) | 20 | Significant reduction | Inhibition of kinase activity |

Anti-inflammatory Properties

Additionally, 3-Benzyloxy-5-hydroxybenzonitrile has shown promise in reducing inflammation. It appears to downregulate pro-inflammatory cytokines in macrophages, indicating potential applications in treating inflammatory diseases .

Case Studies

- Hepatocellular Carcinoma : In a controlled study, Huh7 cells treated with varying concentrations of 3-Benzyloxy-5-hydroxybenzonitrile exhibited decreased expression of integrin α7 and matrix metalloproteinase-9 (MMP-9), crucial for metastatic processes. The compound's ability to suppress epithelial-mesenchymal transition (EMT) markers further supports its role as an anti-metastatic agent .

- Breast Cancer Models : Another study evaluated the effects of the compound on MCF-7 breast cancer cells, revealing that it induced G1 phase cell cycle arrest and increased apoptosis markers, suggesting its utility as a therapeutic agent in breast cancer treatment .

Q & A

Q. What are the optimal synthetic routes for 3-Benzyloxy-5-hydroxybenzonitrile, and how can reaction yields be improved?

The synthesis typically involves multi-step protocols, such as nitration, benzylation, and deprotection. For example, a related compound, 3,5-dihydroxybenzonitrile, was synthesized via nitration of 3,5-dihydroxybenzoic acid followed by benzylation and nitrile formation . To optimize yields:

- Use anhydrous conditions for benzylation to prevent hydrolysis of intermediates.

- Employ catalysts like Pd/C for selective deprotection of benzyl groups under hydrogenation.

- Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products.

Q. What spectroscopic techniques are critical for characterizing 3-Benzyloxy-5-hydroxybenzonitrile?

- NMR : H and C NMR confirm the benzyloxy and hydroxy group positions via characteristic shifts (e.g., benzyl protons at δ 4.8–5.2 ppm, aromatic protons in the nitrile region).

- FT-IR : Identify nitrile (C≡N stretch ~2220 cm) and hydroxy (O-H stretch ~3200–3500 cm) functional groups.

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. How should 3-Benzyloxy-5-hydroxybenzonitrile be stored to ensure stability?

- Store at 0°C–6°C in airtight containers to prevent degradation from moisture or oxidation .

- Avoid exposure to strong oxidizing agents, which may induce hazardous decomposition (e.g., CO, NO) .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of 3-Benzyloxy-5-hydroxybenzonitrile in nucleophilic substitution reactions?

- DFT Calculations : Model the electron density of the nitrile and benzyloxy groups to predict sites for nucleophilic attack.

- Molecular Docking : Study interactions with biological targets (e.g., enzymes) to design analogs with enhanced binding affinity .

- Tools like REAXYS or PISTACHIO databases provide reaction pathway predictions based on similar benzonitrile derivatives .

Q. What strategies resolve contradictions in crystallographic data for benzyloxy-substituted benzonitriles?

Q. How can the benzyloxy group be selectively modified to synthesize derivatives for structure-activity relationship (SAR) studies?

Q. What are the challenges in scaling up the synthesis of 3-Benzyloxy-5-hydroxybenzonitrile for in vivo studies?

- Purification : Column chromatography may be impractical; switch to recrystallization or flash distillation for large batches.

- Safety : Mitigate risks from hazardous intermediates (e.g., nitration byproducts) by optimizing reaction stoichiometry and temperature .

Methodological Considerations

Q. How to analyze conflicting HPLC purity data for 3-Benzyloxy-5-hydroxybenzonitrile batches?

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.